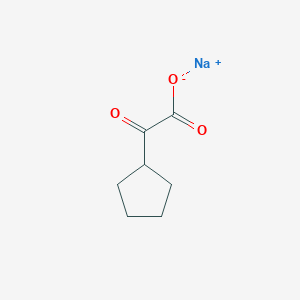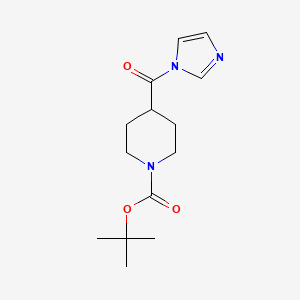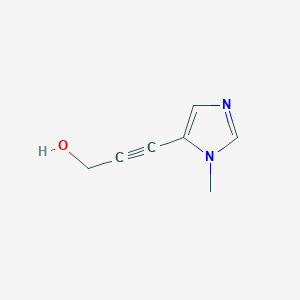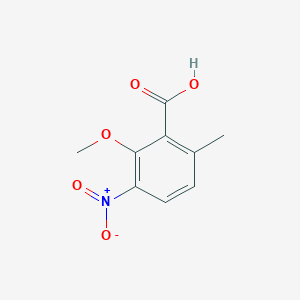
4-Ethoxy-3-isopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by an ethoxy group at the fourth position and an isopropyl group at the third position on the benzene ring, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-isopropylbenzoic acid typically involves the alkylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where an ethoxybenzene derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-3-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
4-Ethoxy-3-isopropylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in metabolic processes or signal transduction.
Comparaison Avec Des Composés Similaires
4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Isopropylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 4-Ethoxy-3-isopropylbenzoic acid’s unique combination of ethoxy and isopropyl groups provides distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-ethoxy-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
Clé InChI |
RGYLLIYUSRFCRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)




![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)







